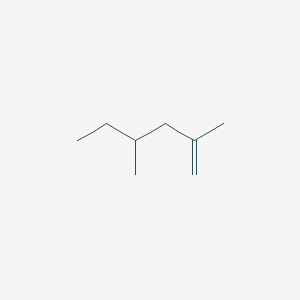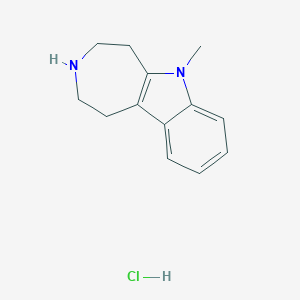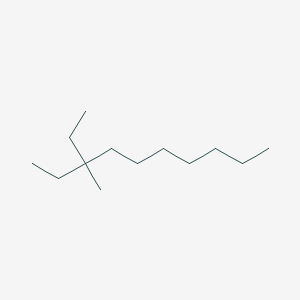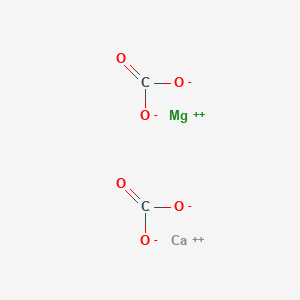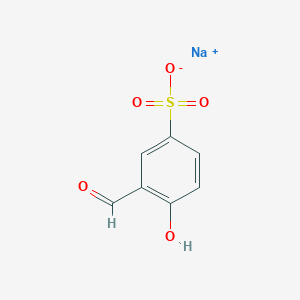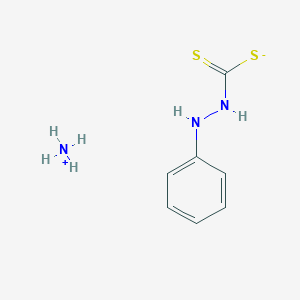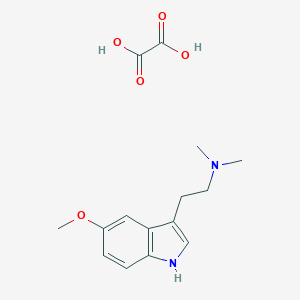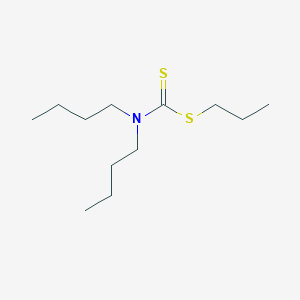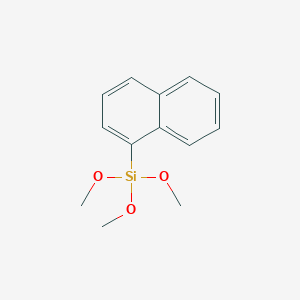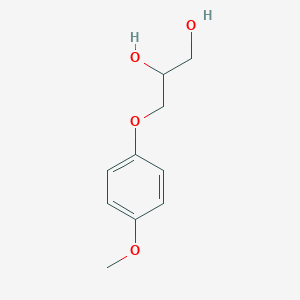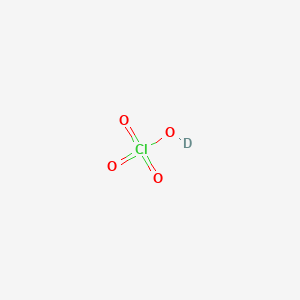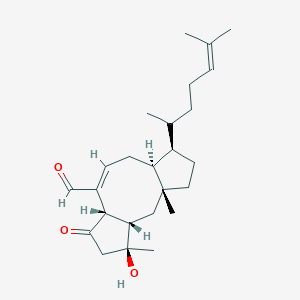
Ophiobolin C
概要
説明
Ophiobolin C is a sesterterpenoid, a class of terpenoids containing five isoprene units . It is produced by many species of the genus Bipolaris . It has a hydroxy group at position 3, an oxo group at positions 5, a formyl group at position 7, and double bonds at positions 7-8 and 19-20 .
Synthesis Analysis
The biosynthesis of Ophiobolin C involves multiple gene clusters in Aspergillus ustus . The biosynthesis pathway of Ophiobolin K in Aspergillus ustus 094102 was fully explained, especially an unclustered oxidase OblC Au that catalyzes dehydrogenation at the site of C16 and C17 of both Ophiobolin F and Ophiobolin C .Molecular Structure Analysis
Ophiobolin C has a tricyclic 5-8-5 carbotricyclic skeleton . Its molecular formula is C25H38O3 .Chemical Reactions Analysis
The intermediate Ophiobolin C and final product Ophiobolin K could be transported into a space between the cell wall and membrane by OblD Au to avoid inhibiting cell growth .Physical And Chemical Properties Analysis
Ophiobolin C has a molecular weight of 386.6 g/mol . Its physical and chemical properties include a density of 1.1±0.1 g/cm3, boiling point of 512.4±50.0 °C at 760 mmHg, vapour pressure of 0.0±3.0 mmHg at 25°C, enthalpy of vaporization of 90.2±6.0 kJ/mol, flash point of 277.8±26.6 °C, index of refraction of 1.545, molar refractivity of 114.8±0.3 cm3, and molar volume of 363.0±3.0 cm3 .科学的研究の応用
Cancer Research
Ophiobolin C has been identified as a compound with significant cytotoxicity, making it a potential candidate for cancer treatment research. Studies have shown that it can induce cell death in various human cancer cell lines, including colon adenocarcinoma, liver cancer, gastric cancer, lung adenocarcinoma, and ovarian adenocarcinoma cells . The mechanism of action is still under investigation, but it’s believed that Ophiobolin C disrupts cellular processes, leading to apoptosis.
Herbicide Development
The phytotoxic properties of Ophiobolin C suggest its use as a natural herbicide. It has been observed to cause symptoms in green foxtail that resemble those caused by fungal pathogens, indicating its potential to control this weed . The development of herbicides based on Ophiobolin C could provide an eco-friendly alternative to synthetic chemicals.
Fungal Pathogenicity Studies
Ophiobolin C is produced by certain fungal strains and plays a role in their pathogenicity. Understanding the production and role of Ophiobolin C in fungal life cycles can help in developing strategies to combat fungal diseases in crops .
Biosynthesis Mechanism Research
Research into the biosynthesis of Ophiobolin C provides insights into the complex pathways of secondary metabolite production in fungi. This can lead to the discovery of novel enzymes and pathways that could be harnessed for the synthesis of other valuable compounds .
Cell Biology
The ability of Ophiobolin C to induce cell death can be used to study the intricate processes of apoptosis and necrosis. This can contribute to a better understanding of cell cycle regulation and the development of new therapeutic strategies .
Transport Mechanisms in Fungi
Ophiobolin C has been used to study the transport mechanisms within fungal cells. It’s been found that certain transporters can move Ophiobolin C between cellular compartments, which is crucial for maintaining cell growth despite the compound’s toxicity .
作用機序
Target of Action
Ophiobolin C, a member of the ophiobolin class of phytotoxic metabolites, primarily targets human CCR5 . CCR5 is a protein on the surface of white blood cells involved in the immune system as it acts as a receptor for chemokines. This protein also interacts with the envelope protein gp120 and CD4, which mediates HIV-1 entry into cells .
Mode of Action
Ophiobolin C inhibits the binding of human CCR5 to the envelope protein gp120 and CD4 . This blockade of binding prevents HIV-1 from entering cells, thereby inhibiting the progression of the infection . Additionally, Ophiobolin C has been found to interact with maize calmodulin, resulting in the loss of ability of the calmodulin to activate the phosphodiesterase .
Biochemical Pathways
The biosynthesis pathway of Ophiobolin C involves an unclustered oxidase OblC Au that catalyzes dehydrogenation at the site of C16 and C17 of both ophiobolin F and ophiobolin C . The intermediate ophiobolin C and final product ophiobolin K could be transported into a space between the cell wall and membrane by OblD Au to avoid inhibiting cell growth .
Pharmacokinetics
As mentioned earlier, Ophiobolin C can be transported into a space between the cell wall and membrane to avoid inhibiting cell growth .
Result of Action
The primary result of Ophiobolin C’s action is its cytotoxicity. It exhibits significant cytotoxicity and presents potential medicinal prospects . Its interaction with maize calmodulin results in the loss of ability of the calmodulin to activate the phosphodiesterase , which could potentially disrupt cellular processes.
Action Environment
The action, efficacy, and stability of Ophiobolin C can be influenced by various environmental factors. For instance, the biosynthesis and transport mechanisms of Ophiobolin C are closely related to compartmentalized biosynthesis . This suggests that the cellular environment and compartmentalization can significantly impact the action of Ophiobolin C.
Safety and Hazards
特性
IUPAC Name |
(1R,3S,4R,7S,8E,11S,12R)-4-hydroxy-1,4-dimethyl-12-[(2S)-6-methylhept-5-en-2-yl]-6-oxotricyclo[9.3.0.03,7]tetradec-8-ene-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O3/c1-16(2)7-6-8-17(3)19-11-12-24(4)13-21-23(22(27)14-25(21,5)28)18(15-26)9-10-20(19)24/h7,9,15,17,19-21,23,28H,6,8,10-14H2,1-5H3/b18-9-/t17-,19+,20-,21-,23+,24+,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWMYIADTRHIMY-BNFAVABNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1CC=C(C3C(C2)C(CC3=O)(C)O)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC=C(C)C)[C@H]1CC[C@]2([C@H]1C/C=C(\[C@@H]3[C@H](C2)[C@](CC3=O)(C)O)/C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ophiobolin C | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Has the biosynthetic pathway of Ophiobolin C been fully elucidated?
A2: Yes, recent research has successfully unveiled the complete biosynthetic pathway of Ophiobolin C in Aspergillus ustus 094102. [] Key findings include the identification of an unclustered oxidase, OblCAu, which catalyzes a crucial dehydrogenation step in the pathway. [] This research provides valuable insights into the enzymatic processes involved in Ophiobolin C production.
Q2: What is known about the transport of Ophiobolin C within the fungal cells?
A3: Studies indicate that Ophiobolin C, alongside its derivative Ophiobolin K, is actively transported from the cell interior to a space between the cell wall and membrane. [] This transport, mediated by the protein OblDAu, is believed to be a protective mechanism employed by the fungus to mitigate the potential growth-inhibiting effects of Ophiobolin accumulation within the cell. []
Q3: Are there any structural features of Ophiobolins that are crucial for their biological activity, particularly against leukemia cells?
A4: Research suggests that the presence of a hydroxy group at the C3 position, an aldehyde group at C21, and an A/B-cis ring structure within the Ophiobolin scaffold are crucial for potent activity against leukemia cells. [] These structural features appear to correlate with the induction of apoptosis in leukemia cells at nanomolar concentrations. [] Ophiobolin derivatives lacking these specific features exhibit significantly reduced or no activity against leukemia cells. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



